![molecular formula C22H22N4O3S B2758366 N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 868212-64-0](/img/structure/B2758366.png)

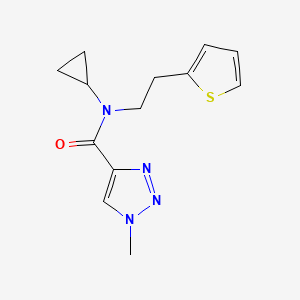

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

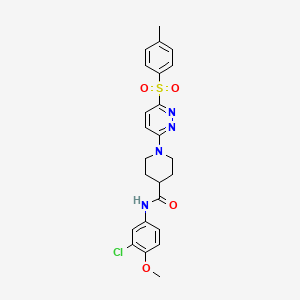

The compound “N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide” is a complex organic molecule. It contains a sulfamoyl group attached to a 4-methylpyrimidin-2-yl group and a phenyl group, which is further attached to a tetrahydronaphthalene-2-carboxamide group .

Synthesis Analysis

The synthesis of similar compounds usually involves multiple steps and various reagents. For instance, a precursor such as ethyl { [4- N - (4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate can be reacted with a variety of active methylene compounds to produce pyran, pyridine, and pyridazine derivatives .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would contain a total of 42 bonds, including 28 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 3 double bonds, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 secondary amide (aliphatic), 1 sulfonamide (thio-/dithio-) and 1 Pyrimidine .科学的研究の応用

Antihypertensive and α-Blocking Agents

Compounds with structural similarities to the query chemical have been investigated for their potential as antihypertensive α-blocking agents. For instance, derivatives synthesized from thiazolylcarbamoyl acetate have shown good antihypertensive activity with low toxicity, indicating their potential in the development of new cardiovascular drugs (Abdel-Wahab et al., 2008).

Anticancer Activity

Naphthoquinone derivatives containing phenylaminosulfanyl moieties have been synthesized and demonstrated potent cytotoxic activity against various human cancer cell lines. Such compounds induce apoptosis and cell cycle arrest, offering insights into the development of new anticancer agents (Ravichandiran et al., 2019).

Organic Synthesis and Ligand Development

Research into the development of new amide ligands for Cu-catalyzed coupling reactions highlights the versatility of naphthalene derivatives in facilitating pharmaceutical and chemical syntheses, providing a foundation for the development of novel synthetic methodologies (Ma et al., 2017).

PET Imaging Agents

The synthesis of carbon-11 labeled naphthalene-sulfonamides as potential PET imaging agents for human CCR8 illustrates the application of structurally complex naphthalene derivatives in the field of diagnostic imaging, contributing to the advancement of non-invasive imaging techniques (Wang et al., 2008).

将来の方向性

The future research on this compound could involve studying its potential biological activities, given the presence of a sulfonamide group and a pyrimidine ring, which are known to exhibit various biological activities . Further studies could also focus on its synthesis and the exploration of its chemical reactions.

特性

IUPAC Name |

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-15-12-13-23-22(24-15)26-30(28,29)20-10-8-19(9-11-20)25-21(27)18-7-6-16-4-2-3-5-17(16)14-18/h6-14H,2-5H2,1H3,(H,25,27)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABJYUANHRFBRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(CCCC4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2758287.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2758290.png)

![(4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane](/img/structure/B2758292.png)

![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2758294.png)

![4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2758295.png)

![1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine](/img/structure/B2758298.png)

![methyl 4-{[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl]amino}benzoate](/img/structure/B2758299.png)

![4-butyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2758300.png)

![2-Methoxyethyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B2758304.png)